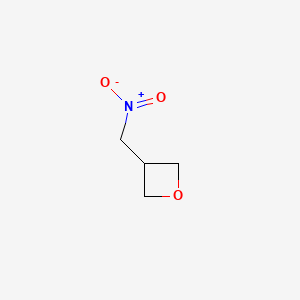
6-(2-Piperidinyl)-1,3-benzodioxol-5-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(2-Piperidinyl)-1,3-benzodioxol-5-ol is a chemical compound that features a piperidine ring attached to a benzodioxole moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and pharmacology. The presence of both the piperidine and benzodioxole structures suggests that it may exhibit unique biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Piperidinyl)-1,3-benzodioxol-5-ol typically involves the formation of the piperidine ring followed by its attachment to the benzodioxole moiety. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 1,2-dihydroxybenzene with piperidine in the presence of a dehydrating agent can yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts and controlled reaction conditions to ensure the efficient formation of the desired product. The use of continuous flow reactors and other advanced technologies can further enhance the scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
6-(2-Piperidinyl)-1,3-benzodioxol-5-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted benzodioxole derivatives.
Wissenschaftliche Forschungsanwendungen
6-(2-Piperidinyl)-1,3-benzodioxol-5-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s potential biological activity makes it a candidate for studies on enzyme inhibition and receptor binding.
Medicine: It may be investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, or neuroprotective properties.
Industry: The compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Wirkmechanismus
The mechanism of action of 6-(2-Piperidinyl)-1,3-benzodioxol-5-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can interact with various biological molecules, potentially inhibiting enzyme activity or modulating receptor function. The benzodioxole moiety may contribute to the compound’s overall binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Piperine: A naturally occurring alkaloid with a piperidine ring, known for its antioxidant and anti-inflammatory properties.
Evodiamine: Another piperidine-containing compound with potential anticancer and anti-inflammatory effects.
Matrine: A piperidine alkaloid with various pharmacological activities, including anti-inflammatory and anticancer effects.
Uniqueness
6-(2-Piperidinyl)-1,3-benzodioxol-5-ol is unique due to the combination of the piperidine and benzodioxole moieties, which may confer distinct biological activities not observed in other similar compounds
Eigenschaften
CAS-Nummer |
1296674-30-0 |
|---|---|
Molekularformel |
C12H15NO3 |
Molekulargewicht |
221.256 |
IUPAC-Name |
6-piperidin-2-yl-1,3-benzodioxol-5-ol |
InChI |
InChI=1S/C12H15NO3/c14-10-6-12-11(15-7-16-12)5-8(10)9-3-1-2-4-13-9/h5-6,9,13-14H,1-4,7H2 |
InChI-Schlüssel |
LKTRHAINJNOEKB-UHFFFAOYSA-N |
SMILES |
C1CCNC(C1)C2=CC3=C(C=C2O)OCO3 |
Synonyme |
6-(2-Piperidinyl)-1,3-benzodioxol-5-ol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


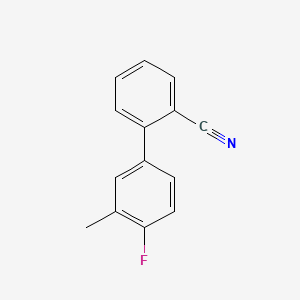
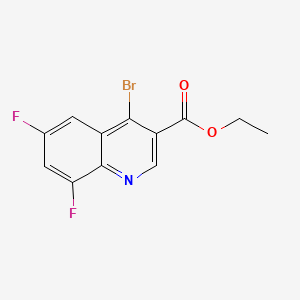
![5-Methylfuro[2,3-c]pyridin-3(2H)-one hydrochloride](/img/structure/B578619.png)
![4-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile](/img/structure/B578620.png)
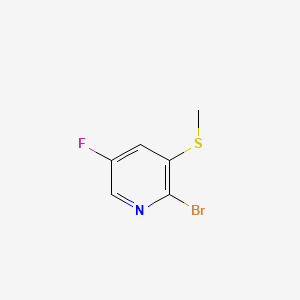
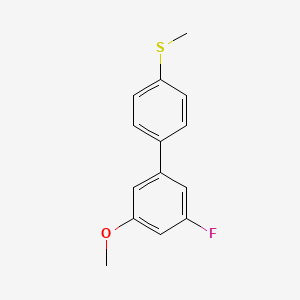
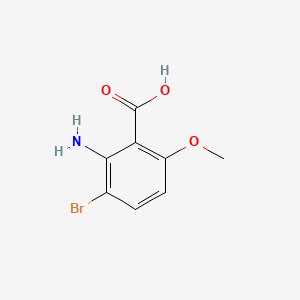
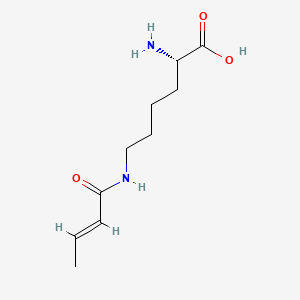
![7-Bromo-2,6-dimethylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B578633.png)

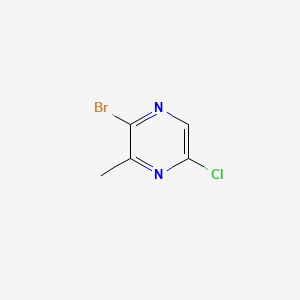

![2'-Methoxy-[3,3'-bipyridin]-4-amine](/img/structure/B578638.png)
